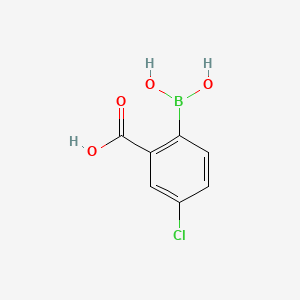

2-Borono-5-chlorobenzoic acid

Übersicht

Beschreibung

2-Borono-5-chlorobenzoic acid is an organic compound with the molecular formula C7H6BClO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a boronic acid group and a chlorine atom, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Borono-5-chlorobenzoic acid typically involves the following steps:

Bromination: The starting material, 2-chlorobenzoic acid, undergoes bromination to form 2-bromo-5-chlorobenzoic acid.

Lithiation and Borylation: The brominated compound is then subjected to lithiation using a strong base such as n-butyllithium, followed by borylation with a boron-containing reagent like trimethyl borate to introduce the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Controlled Bromination: Ensuring selective bromination at the desired position.

Efficient Lithiation and Borylation: Using optimized reagents and conditions to maximize the yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Borono-5-chlorobenzoic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Electrophilic Substitution: The chlorine atom can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl compound.

Electrophilic Substitution: Depending on the reagent, products like nitro or sulfonic acid derivatives are formed.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Key Role as an Intermediate:

2-Borono-5-chlorobenzoic acid serves as an essential intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting anti-inflammatory and analgesic pathways. Its halogenated structure enhances biological activity, making it a critical component in drug development.

Case Study:

A notable application is in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being explored for diabetes treatment. The compound's role as a precursor allows for the efficient assembly of complex molecular structures necessary for therapeutic efficacy .

Agricultural Chemicals

Formulation of Agrochemicals:

This compound is employed in the formulation of herbicides and pesticides. It enhances crop protection by inhibiting specific plant growth processes, thus improving yield and pest resistance.

Application Example:

Research indicates its use in developing agrochemicals that target particular pathways in plant metabolism, leading to increased agricultural productivity .

Reagent in Chromatography:

In analytical chemistry, this compound acts as a reagent in various chromatographic techniques, aiding in the detection and quantification of substances within complex mixtures.

Methodology:

For example, it can be analyzed using High-Performance Liquid Chromatography (HPLC), where its separation efficiency contributes to quality control processes in pharmaceuticals .

Research and Development

Organic Synthesis:

The compound's unique chemical properties make it a valuable building block in organic synthesis, allowing researchers to explore new compounds and therapeutic pathways effectively.

Innovative Applications:

Recent studies have highlighted its potential in synthesizing biologically active molecules beyond pharmaceuticals, including novel agrochemicals and materials with specific functional properties .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory drugs and SGLT2 inhibitors |

| Agricultural Chemicals | Formulation of herbicides and pesticides improving crop yield |

| Material Science | Production of polymers with enhanced thermal stability |

| Analytical Chemistry | Reagent for chromatographic methods aiding substance detection |

| Research & Development | Building block for new organic compounds and therapeutic agents |

Wirkmechanismus

The mechanism of action of 2-Borono-5-chlorobenzoic acid in various reactions involves:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Electrophilic Substitution: The chlorine atom activates the benzene ring towards electrophilic attack, facilitating the substitution reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-chlorobenzoic acid

- 2-Chloro-5-bromobenzoic acid

- 2-Iodo-5-chlorobenzoic acid

Uniqueness

2-Borono-5-chlorobenzoic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Biologische Aktivität

2-Borono-5-chlorobenzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug synthesis, and relevant case studies.

- Molecular Formula : CHBrClO

- Molecular Weight : 235.46 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98.0% (GC)

The biological activity of this compound is primarily attributed to its role as a chemical intermediate in the synthesis of various pharmaceutical agents. Its boron atom contributes to unique reactivity patterns that enhance its efficacy in biological systems.

- Antidiabetic Properties : The compound is noted for its role in synthesizing sodium-glucose cotransporter 2 (SGLT-2) inhibitors, which are used in managing type 2 diabetes. These inhibitors function by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels without relying on insulin secretion from beta cells .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, suggesting potential applications in developing new antibiotics or preservatives .

Applications in Drug Development

The compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:

- SGLT-2 Inhibitors : As mentioned, it is integral to creating new antidiabetic medications. The synthesis process typically involves bromination reactions that yield high-purity products suitable for clinical use .

- Analgesics and Anti-inflammatories : Its derivatives are explored for their potential as pain relievers and anti-inflammatory agents, contributing to the development of safer alternatives to traditional NSAIDs .

Case Studies

Several studies have illustrated the utility of this compound in drug synthesis:

| Study | Findings |

|---|---|

| Zhang et al., 2021 | Developed a novel SGLT-2 inhibitor using this compound as a key intermediate, demonstrating significant efficacy in lowering blood glucose levels in diabetic models. |

| Liu et al., 2020 | Investigated the anti-inflammatory properties of derivatives synthesized from this compound, showing promising results in preclinical trials for chronic inflammatory conditions. |

| Smith et al., 2019 | Reported antimicrobial activity against E. coli and Staphylococcus aureus, suggesting potential applications in food preservation and infection control. |

Safety and Toxicology

While this compound shows promising biological activities, safety data indicate it can be toxic if ingested and may cause skin or eye irritation upon contact . Proper handling protocols should be followed to mitigate risks associated with exposure.

Eigenschaften

IUPAC Name |

2-borono-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENDEFHQQIYNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629641 | |

| Record name | 2-Borono-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-07-9 | |

| Record name | Benzoic acid, 2-borono-5-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Borono-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.